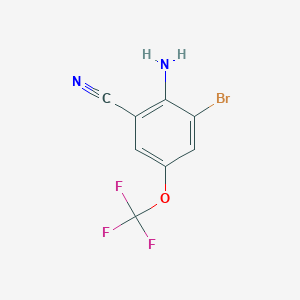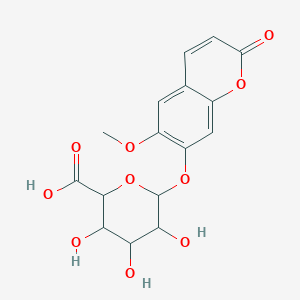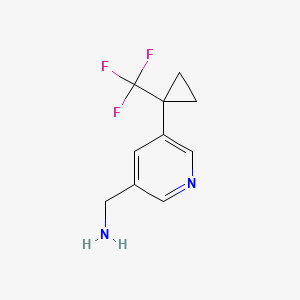![molecular formula C26H28N2O8 B14801979 3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)
3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- is a complex organic compound with a unique structure that combines isoquinoline and benzodioxole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- involves multiple steps, starting from readily available precursors. The key steps include:
Formation of Isoquinolinecarboxylic Acid: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of Benzodioxole Moiety: This step involves the coupling of the benzodioxole group to the isoquinoline ring, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various isoquinoline and benzodioxole derivatives, which can have different functional groups depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline-3-carboxylic acid: A simpler analog with similar structural features.
Benzodioxole derivatives: Compounds with the benzodioxole moiety, which share some chemical properties.
Tetrahydroisoquinoline derivatives: Compounds with the tetrahydroisoquinoline structure, which have similar biological activities.
Uniqueness
3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro- is unique due to its complex structure, which combines multiple functional groups and moieties
Eigenschaften
Molekularformel |
C26H28N2O8 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
2-[4-[2-(1,3-benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H28N2O8/c1-26(2,14-34-25(33)27-10-9-16-7-8-20-21(11-16)36-15-35-20)22(29)23(30)28-13-18-6-4-3-5-17(18)12-19(28)24(31)32/h3-8,11,19H,9-10,12-15H2,1-2H3,(H,27,33)(H,31,32) |
InChI-Schlüssel |
SSGWLIRGQHVRGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC(=O)NCCC1=CC2=C(C=C1)OCO2)C(=O)C(=O)N3CC4=CC=CC=C4CC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)
![methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride](/img/structure/B14801900.png)



![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)
![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)


![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)


